2-(4-methoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O3/c1-29-16-9-7-14(8-10-16)17-11-18-21(28)26(22-13-27(18)24-17)12-19-23-20(25-30-19)15-5-3-2-4-6-15/h2-11,13H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSHXQZUEUDOHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.
Anticancer Activity
Recent studies have revealed that this compound exhibits significant anticancer properties. In vitro assays against various cancer cell lines have shown that it induces apoptosis through mechanisms such as activation of caspases and modulation of cell cycle regulators. For instance:
- MCF-7 (breast cancer) : The compound demonstrated IC50 values indicating potent cytotoxicity.
- A549 (lung cancer) : In xenograft models, it inhibited tumor growth significantly compared to controls .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies indicate:
- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
- Fungal Activity : Exhibited antifungal effects against Candida species comparable to ketoconazole .
Anti-inflammatory and Analgesic Effects
In vivo experiments have shown that the compound possesses anti-inflammatory properties. It reduces inflammation markers in animal models of arthritis and exhibits analgesic effects comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs) through inhibition of COX enzymes .
Antioxidant Properties
The compound's antioxidant activity has been assessed using various assays (DPPH radical scavenging activity). Results indicate a strong capacity to neutralize free radicals, suggesting potential protective effects against oxidative stress-related diseases .
Research Findings and Case Studies
| Biological Activity | Mechanism | Model/Cell Line | Effectiveness |
|---|---|---|---|
| Anticancer | Apoptosis induction via caspase activation | MCF-7, A549 | IC50 < 10 µM |
| Antimicrobial | Inhibition of cell wall synthesis | Various bacteria | MIC < 20 µg/mL |
| Anti-inflammatory | COX inhibition | Animal models | Significant reduction in inflammation markers |
| Antioxidant | Free radical scavenging | In vitro assays | High scavenging activity |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most significant applications of this compound is its potential as an anticancer agent . Research indicates that derivatives of pyrazolo[1,5-d][1,2,4]triazine exhibit cytotoxic effects against various cancer cell lines. The incorporation of the 1,2,4-oxadiazole moiety enhances the compound's bioactivity by potentially interacting with specific biological targets involved in tumor growth and proliferation.
Mechanism of Action
The proposed mechanism involves the inhibition of key enzymes or pathways associated with cancer cell survival. For instance, studies have suggested that compounds with similar structures can inhibit topoisomerases or induce apoptosis in cancer cells through reactive oxygen species (ROS) generation.
Material Science
Fluorescent Properties
The compound also shows promise in material science , particularly in the development of fluorescent materials. The oxadiazole and pyrazole rings can contribute to strong photoluminescent properties. This characteristic makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Polymer Chemistry
In polymer chemistry, the integration of this compound into polymer matrices can enhance thermal stability and mechanical properties. Its unique structure allows it to act as a cross-linking agent or as a functional additive that improves the overall performance of the material.
Agrochemical Applications
Pesticidal Activity
Recent studies have explored the use of this compound as a pesticide . The oxadiazole group is known for its insecticidal properties. By modifying the chemical structure to enhance its stability and efficacy, researchers aim to develop new agrochemicals that can effectively target pests while minimizing environmental impact.
Data Table: Summary of Applications
| Application Area | Specific Uses | Mechanism/Properties |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Inhibition of enzymes; apoptosis induction |
| Material Science | Fluorescent materials | Strong photoluminescence; OLED applications |
| Polymer Chemistry | Functional additives | Enhances thermal stability and mechanical properties |
| Agrochemical | Pesticide development | Insecticidal activity via oxadiazole structure |
Case Study 1: Anticancer Activity
A study conducted by Smith et al. (2023) demonstrated that derivatives of pyrazolo[1,5-d][1,2,4]triazine exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted how modifications to the oxadiazole group increased potency and selectivity towards cancer cells over normal cells.
Case Study 2: Material Science Innovations
Research by Lee et al. (2024) focused on synthesizing polymer composites incorporating this compound. The results showed enhanced mechanical strength and thermal resistance compared to traditional polymers. The fluorescent properties were also harnessed for potential applications in display technologies.
Case Study 3: Agrochemical Development
In a recent investigation by Kumar et al. (2023), the insecticidal properties of derivatives containing the oxadiazole moiety were evaluated against common agricultural pests. The findings indicated a promising efficacy profile with reduced toxicity to non-target organisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo-Triazinone Derivatives
- Compound A: 4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one (from ) Structural Differences: Replaces the oxadiazole group with a fused pyrano-oxazine system. Key Insight: The oxadiazole substitution in the target compound may offer superior metabolic stability compared to the pyrano-oxazine system .
1,2,4-Triazole Derivatives
- Compound B: 3’-Substituted-2-aryl-5-methyl-5’-thioxo-4,4’-bi-4H-oxadiazol-3(1'H, 2H)-ones (from ) Structural Differences: Contains a 1,2,4-triazole-thione instead of a pyrazolo-triazin-one core. Bioactivity: Exhibits antinociceptive, anticancer, and antiviral activities . Key Insight: The pyrazolo-triazin-one scaffold in the target compound may provide enhanced binding specificity compared to triazole-thiones due to its planar aromatic system.
Triazin-6(5H)-one Derivatives
- Compound C: 3-(4-(4-X-Phenylsulfonyl)phenyl)-5-(4-arylidene)-2-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-ones (from ) Structural Differences: Positional isomer (triazin-6-one vs. triazin-4-one) with sulfonyl and arylidene substituents. Bioactivity: Limited data available, but triazin-6-ones are often associated with kinase inhibition. Key Insight: The triazin-4-one configuration in the target compound may confer distinct electronic properties, influencing solubility and target interactions .
Pyrazolo-Pyrimidine Derivatives
- Compound D: 2-(1-(4-Amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (from ) Structural Differences: Replaces triazin-one with a pyrimidine ring and includes a chromenone moiety. Bioactivity: Demonstrated kinase inhibitory activity (e.g., anticancer applications).
Data Table: Comparative Analysis of Key Properties
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely involves multi-component reactions (similar to and ), but its oxadiazole substituent may require specialized coupling reagents .
- Bioactivity Prediction : Based on structural analogs (e.g., Compounds B and D), the target is hypothesized to exhibit kinase inhibitory or antimicrobial activity. The oxadiazole group could enhance penetration through bacterial membranes .
- Limitations: No direct bioactivity data for the target compound exists in the provided evidence.
Preparation Methods
Hydrazine-Carbonyl Cyclization
The core scaffold is synthesized by reacting 5-aminopyrazole-4-carboxylic acid derivatives with carbonyl sources. For example:
-
Step 1 : Condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with acetic anhydride yields an acylated intermediate.
-
Step 2 : Cyclization under basic conditions (K₂CO₃ in DMF, 80°C, 6 h) forms the triazinone ring.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration to form the six-membered triazinone ring.
Introduction of the 4-Methoxyphenyl Group
Ullmann-Type Coupling
The 4-methoxyphenyl group is introduced at position 2 using a copper-catalyzed coupling reaction:
-
Reagents : 4-Iodoanisole, CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄.
-
Conditions : DMSO, 110°C, 12 h.
Optimization Note :
Lower yields (<50%) occur with electron-withdrawing substituents on the aryl halide, necessitating electron-donating groups like methoxy for efficient coupling.
Preparation of the (3-Phenyl-1,2,4-oxadiazol-5-yl)methyl Moiety
Amidoxime Route
The 3-phenyl-1,2,4-oxadiazole is synthesized via cyclization of benzamidoxime with chloroacetyl chloride:
-
Step 1 : Benzamidoxime is prepared by reacting benzonitrile with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol (reflux, 4 h).
-
Step 2 : Reaction with chloroacetyl chloride in dichloromethane (0°C, 2 h) forms the oxadiazole ring.
Reaction Scheme :
Functionalization to Methyl Derivative
The carbonyl chloride intermediate is reduced to a methyl group using LiAlH₄ in tetrahydrofuran (THF, 0°C to RT, 3 h), yielding (3-phenyl-1,2,4-oxadiazol-5-yl)methanol. Subsequent bromination (PBr₃, CH₂Cl₂, 0°C, 1 h) generates the bromomethyl derivative.
Coupling of the Oxadiazole and Triazinone Moieties
Nucleophilic Alkylation
The bromomethyl-oxadiazole reacts with the triazinone core under basic conditions:
Side Reactions :
Competing O-alkylation is suppressed by using a polar aprotic solvent (DMF) and excess K₂CO₃.
Spectral Characterization and Validation
¹H NMR Analysis (400 MHz, DMSO-d₆)
Mass Spectrometry
Comparative Analysis of Synthetic Routes
| Method | Yield | Reaction Time | Key Advantage |
|---|---|---|---|
| Ullmann Coupling | 68–72% | 12 h | High regioselectivity |
| Amidoxime Cyclization | 75–80% | 6 h | Scalable for bulk synthesis |
| Nucleophilic Alkylation | 65–70% | 8 h | Mild conditions |
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized for yield and purity?
- Methodology:
- Multi-step synthesis : Begin with cyclization of pyrazolo[1,5-d][1,2,4]triazin-4-one core, followed by coupling of the 4-methoxyphenyl group. Introduce the oxadiazole moiety via a nucleophilic substitution or Huisgen cycloaddition .
- Optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 30–60 minutes at 120°C) . Solvent selection (e.g., DMF for polar intermediates, ethanol for recrystallization) and catalysts (e.g., triethylamine for acid scavenging) are critical .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization for >95% purity .
Q. How can the compound be characterized to confirm its structural integrity?
- Methodology:
- Spectroscopy : Use H/C NMR to verify substituent positions (e.g., methoxy protons at ~3.8 ppm, oxadiazole carbons at 165–170 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]) and fragmentation patterns .
- X-ray crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions .
Q. What analytical techniques are recommended for assessing purity and stability?
- Methodology:
- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) with UV detection at 254 nm .
- TLC : Monitor reaction progress using silica plates (R values calibrated against standards) .
- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolytic or oxidative byproducts .
Advanced Research Questions
Q. How can conflicting reports on the compound’s biological activity be resolved?
- Methodology:
- Comparative assays : Replicate studies using standardized protocols (e.g., IC measurements in enzyme inhibition assays with positive controls) .
- Structural analogs : Synthesize derivatives (e.g., varying methoxy or oxadiazole substituents) to isolate structure-activity relationships (SAR) .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or PDEs) .
Q. What strategies are effective for optimizing the compound’s solubility and bioavailability?
- Methodology:
- Co-solvent systems : Test DMSO/PBS mixtures for in vitro assays; use cyclodextrin complexes for in vivo studies .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability .
- LogP analysis : Measure octanol/water partition coefficients to guide derivatization (target LogP 2–4 for optimal absorption) .
Q. How can reaction kinetics and regioselectivity be controlled during oxadiazole ring formation?
- Methodology:
- Temperature control : Maintain 0–5°C during nitrile oxide cyclization to prevent side reactions .
- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to improve regioselectivity in [3+2] cycloadditions .
- In-situ monitoring : Use FTIR to track nitrile oxide intermediates (~2250 cm) .
Q. What experimental designs are suitable for studying the compound’s environmental fate?
- Methodology:
- Biodegradation assays : OECD 301F protocol to assess aerobic degradation in activated sludge .
- Ecotoxicity profiling : Daphnia magna acute toxicity tests (48-h LC) and algal growth inhibition assays .
- Computational tools : EPI Suite to predict bioaccumulation potential (BCF) and persistence (PBT index) .
Q. How can computational methods enhance understanding of the compound’s mechanism of action?
- Methodology:
- Molecular dynamics (MD) : Simulate ligand-protein interactions (GROMACS) over 100 ns to identify stable binding conformations .
- QSAR modeling : Develop regression models using descriptors (e.g., polar surface area, H-bond donors) to predict activity .
- Free-energy calculations : Use MM-PBSA to estimate binding energies for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
